An In-depth Technical Guide to the Chemical Structure of ent-Ritonavir
An In-depth Technical Guide to the Chemical Structure of ent-Ritonavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure of ent-Ritonavir
The prefix "ent-" denotes the enantiomer of a chiral molecule. Therefore, ent-Ritonavir is the mirror image of Ritonavir. All stereogenic centers in ent-Ritonavir are inverted relative to those in Ritonavir.
The IUPAC name for Ritonavir is 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[(2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate.[1] Based on this, the IUPAC name for ent-Ritonavir is 1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[(2R)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate .
Ritonavir has four chiral centers.[2] The stereochemical descriptors for Ritonavir are (2S, 3S, 5S) for the hexan-2-yl backbone and (2S) for the valine-derived moiety.[1] Consequently, the stereochemical descriptors for ent-Ritonavir are (2R, 3R, 5R) and (2R) respectively.
Below is a 2D representation of the chemical structure of ent-Ritonavir:
Caption: Chemical structure of ent-Ritonavir with inverted stereochemistry at the chiral centers.
Physicochemical and Pharmacokinetic Properties of Ritonavir
While specific data for ent-Ritonavir is unavailable, the following tables summarize the known properties of Ritonavir. It is important to note that enantiomers can have different pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of Ritonavir
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₈N₆O₅S₂ | [1] |
| Molar Mass | 720.95 g/mol | [1] |
| CAS Number | 155213-67-5 | [1] |
| Appearance | White to light-tan powder | - |
| Melting Point | 120-122 °C | - |
| Solubility | Practically insoluble in water | - |
Table 2: Pharmacokinetic Properties of Ritonavir
| Parameter | Value | Reference |
| Bioavailability | Not determined | [3] |
| Protein Binding | 98-99% | [1] |
| Metabolism | Hepatic, primarily by CYP3A4, also CYP2D6 | [4] |
| Half-life | 3-5 hours | [1] |
| Excretion | Primarily fecal | [1] |
Synthesis of Ritonavir
The synthesis of Ritonavir has been extensively documented.[5][6][7] A key feature of the synthesis is the stereospecific construction of the complex backbone. The synthesis of ent-Ritonavir would require the use of the corresponding enantiomeric starting materials. A general synthetic approach for Ritonavir is outlined below.
Experimental Workflow: Generalized Synthesis of Ritonavir
Caption: Generalized synthetic workflow for Ritonavir.
Mechanism of Action of Ritonavir
Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus.[4] It is designed to mimic the peptide substrate of the protease, binding to the active site with high affinity and preventing the cleavage of viral polyproteins.
Additionally, Ritonavir is a strong inhibitor of the drug-metabolizing enzyme CYP3A4.[1][4] This inhibition is the basis for its use as a pharmacokinetic booster, as it increases the plasma concentrations of other co-administered antiretroviral drugs that are metabolized by CYP3A4.
Signaling Pathway: Ritonavir's Inhibition of CYP3A4
Caption: Ritonavir inhibits CYP3A4, preventing metabolism of other drugs.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Ritonavir are proprietary to pharmaceutical manufacturers. However, general procedures can be inferred from the patent literature and scientific publications.
General Protocol for a Coupling Reaction in Ritonavir Synthesis
-
Reactant Preparation: Dissolve the amine intermediate and the carboxylic acid intermediate in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide).
-
Coupling Agent Addition: Add a peptide coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., hydroxybenzotriazole (HOBt)) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with aqueous solutions (e.g., dilute acid, brine, and dilute base) to remove unreacted starting materials and reagents.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
ent-Ritonavir, as the enantiomer of Ritonavir, possesses a mirrored three-dimensional structure with inverted stereochemistry at all four chiral centers. While the chemical properties can be inferred from its parent compound, the biological activity and pharmacokinetic profile of ent-Ritonavir remain uncharacterized in publicly available literature. The synthesis of ent-Ritonavir would necessitate a stereocontrolled approach utilizing enantiomerically pure starting materials. The information provided herein on Ritonavir serves as a comprehensive technical foundation for researchers interested in the stereochemical aspects of this important antiretroviral agent and as a starting point for any investigation into its enantiomeric counterpart. Further research is required to elucidate the specific biological properties of ent-Ritonavir.
References
- 1. Ritonavir - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the polymorphic forms of ritonavir and lopinavir in raw materials and co-milled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]
- 6. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 7. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
